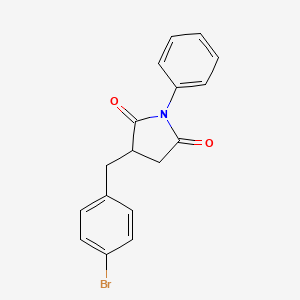
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially used as a sedative but was later found to cause severe birth defects. However, BBP has shown promising results in scientific research, particularly in the fields of cancer treatment and immunomodulation.
Mécanisme D'action
The mechanism of action of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to act on various signaling pathways involved in inflammation and immune response. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in the immune response.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of T-cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have a neuroprotective effect, as it has been shown to protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent immunomodulatory and anti-inflammatory effects, as well as its potential for cancer treatment. However, its low yield and the need for careful purification can make its synthesis challenging. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, including its potential for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Méthodes De Synthèse
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of thalidomide with 4-bromobenzylamine and subsequent cyclization. Other methods include the reaction of 4-bromobenzyl chloride with phthalimide, followed by reduction and cyclization. The synthesis of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be challenging due to its low yield and the need for careful purification.
Applications De Recherche Scientifique
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has shown potential in scientific research as a potent immunomodulatory and anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and promote the proliferation of T-cells, which play a crucial role in the immune response. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also shown promise in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHLEHAYOBXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-1-phenyl-pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

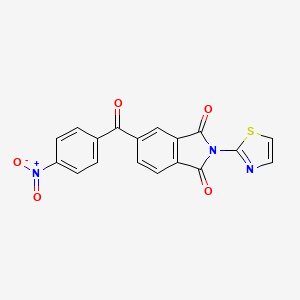
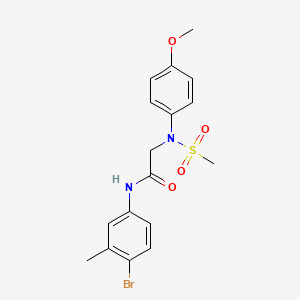
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
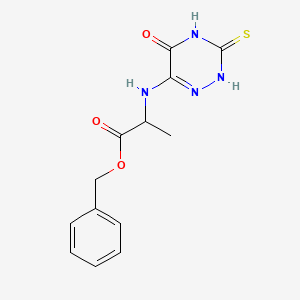
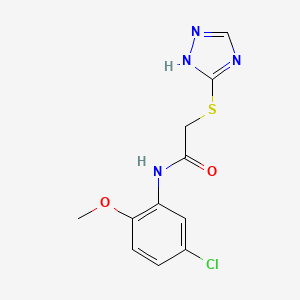
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
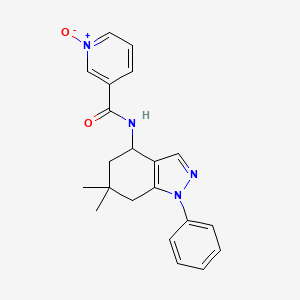
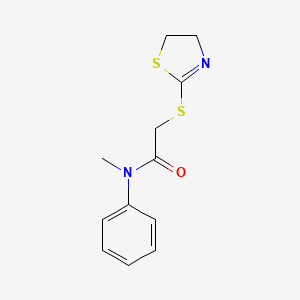
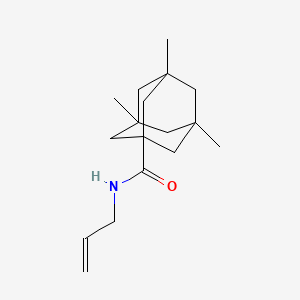
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)